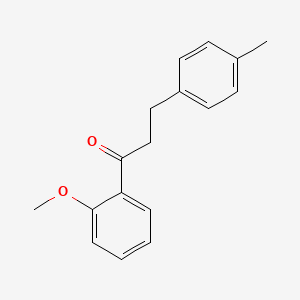

2'-Methoxy-3-(4-methylphenyl)propiophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13-7-9-14(10-8-13)11-12-16(18)15-5-3-4-6-17(15)19-2/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNHEFUMOPOGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644110 | |

| Record name | 1-(2-Methoxyphenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-48-4 | |

| Record name | 1-(2-Methoxyphenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 3 4 Methylphenyl Propiophenone

Carbonyl Group Reactivity and Transformations

The ketone functionality is a central site of reactivity in the molecule, participating in a range of addition and redox reactions.

The carbonyl group (C=O) is characterized by a significant polarization of the double bond, rendering the carbonyl carbon electron-poor and thus highly electrophilic. libretexts.org This electrophilicity makes it a prime target for attack by various nucleophiles. The general reactivity of carbonyls is influenced by both electronic and steric factors. libretexts.org In 2'-Methoxy-3-(4-methylphenyl)propiophenone, the large substituents adjacent to the carbonyl may sterically hinder the approach of a nucleophile.

The mechanism of nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. libretexts.org This intermediate is then typically protonated to yield the final alcohol product. Common nucleophilic additions include reactions with organometallic reagents, hydrides, amines, and alcohols. Biologically relevant nucleophiles such as alcohols, amines, or thiols can also participate in such addition reactions. libretexts.org

The propiophenone (B1677668) structure can undergo oxidative transformations, though the specific reactions for this compound are not extensively detailed in the literature. By analogy with similar structures, oxidation can occur at several positions. For instance, methoxy-substituted flavonoids are known to be oxidized by cytochrome P450 enzymes, often resulting in O-demethylation of the methoxy (B1213986) group or hydroxylation of the aromatic rings. nih.gov Such enzymatic processes could potentially convert the 2'-methoxy group to a hydroxyl group. Another potential oxidative pathway is the Baeyer-Villiger oxidation, where a peroxy acid could oxidize the ketone to an ester.

The ketone carbonyl group is readily reduced to either a secondary alcohol or completely to a methylene (B1212753) (CH₂) group, depending on the reagents and conditions employed.

Reduction to Alcohols: The partial reduction of the ketone yields the corresponding secondary alcohol, 1-(2-methoxyphenyl)-3-(4-methylphenyl)propan-1-ol. This transformation can be achieved using various hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). A related reaction, the Meerwein–Pondorf–Verley (MPV) reduction, uses an aluminum alkoxide catalyst and a secondary alcohol like 2-pentanol (B3026449) as the hydrogen source and solvent. nih.gov This method has been shown to be highly effective for the reduction of a similar compound, 4'-methoxypropiophenone (B29531), which is first reduced to the alcohol and subsequently dehydrated to anethole. nih.gov

Reduction to Alkanes: Complete reduction of the carbonyl group to a methylene group results in the formation of 1-(2-methoxy)-3-(4-methylphenyl)propane. This is a key transformation, particularly in synthesis, as it can follow a Friedel-Crafts acylation to produce alkylated aromatic compounds without the risk of carbocation rearrangements. masterorganicchemistry.com Two classical methods for this reduction are the Clemmensen and Wolff-Kishner reductions. chadsprep.com

Clemmensen Reduction: This method employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). vedantu.comyoutube.com It is effective for reducing aryl ketones but is performed under strongly acidic conditions, making it unsuitable for molecules with acid-sensitive functional groups. vedantu.comyoutube.com

Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) (H₂NNH₂) and a strong base, such as potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent like ethylene (B1197577) glycol. masterorganicchemistry.comyoutube.com The reaction proceeds under strongly basic conditions and is therefore incompatible with base-sensitive substrates. vedantu.com The driving force is the formation of stable nitrogen gas. masterorganicchemistry.com

| Reduction Method | Reagents | Conditions | Product | Substrate Compatibility |

|---|---|---|---|---|

| Hydride Reduction | NaBH₄ or LiAlH₄ | Mild, typically alcoholic or ethereal solvent | Secondary Alcohol | Widely applicable |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Strongly Acidic | Alkane | Not suitable for acid-sensitive substrates. vedantu.comyoutube.com |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Strongly Basic | Alkane | Not suitable for base-sensitive substrates. vedantu.comyoutube.com |

Aromatic Ring Reactivity and Directed Functionalization

The two aromatic rings in this compound exhibit different reactivities toward electrophilic aromatic substitution (EAS) due to the distinct electronic effects of their respective substituents. The rate and regioselectivity of EAS reactions are governed by the ability of these substituents to stabilize or destabilize the cationic intermediate (arenium ion) formed during the reaction. masterorganicchemistry.commsu.edu

The position of attack by an incoming electrophile is directed by the existing substituents on the benzene (B151609) rings. youtube.com Substituents are broadly classified as either ortho-, para-directing or meta-directing. youtube.comlibretexts.org

Methoxyphenyl Ring: This ring has two substituents: a methoxy group (-OCH₃) and the acyl group (-C(O)R).

The methoxy group is a powerful activating group and a strong ortho-, para-director. libretexts.orglibretexts.orglibretexts.org

The acyl group is a deactivating group and a meta-director. libretexts.org When there are conflicting directing effects, the stronger activating group typically controls the regioselectivity. youtube.comyoutube.com Therefore, the potent ortho-, para-directing ability of the methoxy group will dominate, directing incoming electrophiles to the positions ortho and para relative to it. However, the position ortho to the methoxy group is sterically hindered by the adjacent bulky acyl chain, which would likely favor substitution at the para position. youtube.com

4-Methylphenyl (Tolyl) Ring: This ring has a methyl group (-CH₃) and an alkyl substituent.

The methyl group is a weak activating group and an ortho-, para-director. studysmarter.co.uklibretexts.org

Since the para position is already substituted by the main propiophenone chain, incoming electrophiles will be directed to the two equivalent positions ortho to the methyl group.

| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Electron-Donating (Resonance) libretexts.orglibretexts.org | Activating libretexts.org | Ortho, Para libretexts.orglibretexts.org |

| -C(O)R (Acyl) | Electron-Withdrawing (Resonance & Inductive) libretexts.org | Deactivating libretexts.org | Meta libretexts.org |

| -CH₃ (Methyl) | Weakly Electron-Donating (Inductive & Hyperconjugation) lumenlearning.comyoutube.com | Activating youtube.com | Ortho, Para studysmarter.co.uklibretexts.org |

The activating and directing properties of the methoxy and methyl groups stem from their ability to donate electron density to the aromatic ring, which stabilizes the positively charged arenium ion intermediate that forms during the rate-determining step of EAS. masterorganicchemistry.comlibretexts.org

Methoxy Group (-OCH₃): The methoxy group exerts two opposing electronic effects: an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, and a much stronger electron-donating resonance effect (+R). stackexchange.comvaia.com The resonance effect involves the delocalization of one of oxygen's lone pairs of electrons into the π-system of the benzene ring. libretexts.orgstackexchange.com This donation of electron density significantly increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself (an activating effect). libretexts.orglumenlearning.com The resonance stabilization is most pronounced when the incoming electrophile attacks the ortho or para positions, as this allows for a resonance structure where the positive charge is delocalized onto the oxygen atom, giving all atoms an octet. libretexts.orgyoutube.com This preferential stabilization of the ortho and para intermediates is the reason for its directing effect. libretexts.orgyoutube.com

Methyl Group (-CH₃): Alkyl groups like methyl are activating groups that donate electron density primarily through an inductive effect (+I) and hyperconjugation. libretexts.orglumenlearning.comyoutube.com The inductive effect involves the donation of electron density through the sigma bond. lumenlearning.com Hyperconjugation is the stabilizing interaction that results from the overlap of the C-H σ-bonds of the methyl group with the empty p-orbital of the arenium ion. This donation of electron density stabilizes the positive charge of the intermediate, lowering the activation energy of the reaction. libretexts.org This stabilizing effect is greatest when the electrophile adds to the ortho or para positions, as this places the positive charge on the carbon atom directly attached to the methyl group, allowing for maximum stabilization. libretexts.orglibretexts.orgyoutube.com

Ortho-C–H Functionalization and Arene Derivatization Strategies

The presence of a methoxy group at the 2'-position of the propiophenone scaffold in this compound introduces significant potential for selective derivatization of the methoxy-bearing aromatic ring. The methoxy group is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions due to its strong electron-donating nature. This electronic property enhances the nucleophilicity of the aromatic ring, facilitating the introduction of new functional groups.

Modern synthetic methods have increasingly focused on direct C–H functionalization, which offers a more atom-economical approach to modifying complex molecules compared to traditional cross-coupling reactions that require pre-functionalized starting materials. illinois.edu In the context of arenes bearing electron-donating groups like methoxy, palladium-catalyzed reactions have emerged as a powerful tool. For instance, palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction, enables the functionalization of ortho C–H bonds. nih.gov This strategy typically involves the formation of a key palladacycle intermediate, which can then react with various electrophiles to install new substituents at the ortho position. nih.gov

Furthermore, the methoxy group itself can be a versatile handle for arene functionalization. It can promote further electrophilic aromatic substitution or be converted into other functional groups, such as a triflate, which can then participate in cross-coupling reactions. nih.gov Recent advancements have also demonstrated the direct ortho-C–H methoxylation of aryl halides, a process that can be used to construct highly substituted benzene rings. nih.govresearchgate.net This type of modular approach allows for the systematic and efficient synthesis of complex, polysubstituted aromatic compounds that might otherwise be difficult to access. researchgate.net By leveraging these strategies, the 2'-methoxy group on the title compound serves as a valuable anchor for sophisticated arene derivatization, enabling the synthesis of a diverse range of analogues.

Exploration of Radical and Pericyclic Reactions in Propiophenone Systems

The propiophenone core, a recurring motif in organic chemistry, is amenable to a variety of transformations, including those that proceed through radical and pericyclic pathways. These reaction types offer unique opportunities for bond formation and molecular rearrangement.

Radical reactions provide a powerful method for forming carbon-carbon bonds, often under mild conditions. libretexts.orgpharmacy180.com In systems related to propiophenone, radical intermediates can be generated at various positions, leading to subsequent bond-forming events. A common strategy involves the use of a radical initiator, such as Azobisisobutyronitrile (AIBN), which upon heating decomposes to form radicals. libretexts.org These initiator radicals can then react with a reagent like tributyltin hydride (Bu₃SnH) to generate a tributyltin radical, which acts as the chain-propagating species. libretexts.org

The general mechanism for a radical-mediated C-C bond formation often proceeds via a chain reaction. nih.gov For example, a tributyltin radical can abstract a halogen atom from an alkyl halide to generate a carbon-centered radical. This radical can then add across a double or triple bond (an alkene or alkyne) in an intra- or intermolecular fashion to form a new C-C bond and a new radical species. libretexts.org This new radical subsequently abstracts a hydrogen atom from Bu₃SnH to yield the final product and regenerate the tributyltin radical, which continues the chain process. nih.gov

This type of radical cyclization is particularly useful for constructing five- and six-membered rings. nih.gov The formation of quaternary carbon centers can also be achieved through these methods. nih.gov While specific studies on this compound are not detailed in this context, the general principles of radical chemistry are applicable to its propiophenone framework, suggesting potential for such transformations.

Table 1: Key Reagents in Radical Carbon-Carbon Bond Formation

| Reagent | Role | Mechanism of Action |

| Azobisisobutyronitrile (AIBN) | Radical Initiator | Undergoes thermal decomposition to produce nitrogen gas and two carbon-centered radicals. libretexts.org |

| Tributyltin Hydride (Bu₃SnH) | Chain Propagating Agent | Reacts with initiator radicals to form a tributyltin radical (Bu₃Sn•), which propagates the radical chain. libretexts.org |

Vinylogous reactivity describes the transmission of electronic effects through a conjugated π-system, allowing reactions to occur at a site remote from the primary functional group. In propiophenone derivatives, the carbonyl group can activate a conjugated system, leading to reactivity at the γ-position or beyond.

While direct examples involving this compound are not prominent, studies on related conjugated systems illustrate the principle. For instance, the reaction of conjugated dienes, such as (Z)-2-methoxy-1-phenylthio-1,3-butadiene, in Diels-Alder reactions showcases the reactivity of the extended π-system. orgsyn.org The stereochemistry and reactivity in these cycloadditions are governed by the electronic and steric properties of the substituents on the diene. orgsyn.org In a similar vein, the propiophenone system, if appropriately unsaturated, could undergo vinylogous additions where a nucleophile attacks the β- or δ-carbon of the conjugated system rather than the carbonyl carbon itself. This reactivity expands the synthetic utility of propiophenone derivatives beyond simple carbonyl chemistry.

Detailed Mechanistic Elucidation of Reaction Pathways

Understanding the detailed mechanisms of chemical reactions is crucial for optimizing conditions and predicting outcomes. For complex organic transformations, this often involves identifying transient intermediates like radicals and cations and mapping the energetic landscape of the reaction.

In the realm of radical reactions, the pathway often involves distinct initiation, propagation, and termination steps. libretexts.orgutdallas.edu For C-C bond formation, a common mechanistic pathway begins with hydrogen atom abstraction to generate a carbon-centered radical. nih.gov This radical can then undergo further transformations. One possibility is the oxidation of the radical to a carbocation, which can then be trapped by a nucleophile in a Friedel-Crafts-type reaction to form a new C-C bond. nih.gov This sequence, where a radical process is followed by a polar one, is known as a radical-polar crossover reaction. thieme-connect.de

Computational studies, using methods like Molecular Electron Density Theory (MEDT), have become invaluable for elucidating complex reaction mechanisms. nih.gov Such studies can calculate the energies of transition states and intermediates, helping to distinguish between different possible pathways. For example, in cycloaddition reactions involving furan (B31954) derivatives, calculations can determine whether the reaction proceeds through a concerted Diels-Alder mechanism or a stepwise, zwitterionic pathway. nih.gov The formation of intermediates is often dictated by local nucleophilic and electrophilic interactions between the reactants. nih.gov

In enzymatic systems, which catalyze highly specific reactions, radical mechanisms are also prevalent, particularly for transforming unreactive C-H bonds. libretexts.org Enzymes like cytochrome P450 use a metal-oxo species to abstract a hydrogen atom, generating a substrate radical that then recombines to form a hydroxylated product. libretexts.org Similarly, deoxypodophyllotoxin (B190956) synthase, an Fe(II)/2-oxoglutarate-dependent oxygenase, catalyzes a C-C bond formation by abstracting a hydrogen atom to form a benzylic radical, which is then oxidized to a carbocation that undergoes cyclization. nih.gov

Table 2: Mechanistic Pathways in C-C Bond Formation

| Pathway | Key Intermediate(s) | Description |

| Radical Chain Reaction | Carbon-centered radical | A chain process involving initiation, propagation (radical addition/cyclization), and termination steps. libretexts.orgnih.gov |

| Radical-Polar Crossover | Radical, Carbocation | A sequence where a radical is generated and then oxidized to a cation, which undergoes a polar reaction. nih.govthieme-connect.de |

| Stepwise Cycloaddition | Zwitterionic intermediate | The reaction proceeds through a charged, non-radical intermediate rather than a concerted pericyclic transition state. nih.gov |

Advanced Spectroscopic and Analytical Characterization of 2 Methoxy 3 4 Methylphenyl Propiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

One-dimensional NMR spectra provide fundamental information about the chemical environment, number, and nature of the different protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both the methoxy-substituted ring and the tolyl ring, as well as the aliphatic protons of the propiophenone (B1677668) backbone and the methyl groups. The electron-donating methoxy (B1213986) group and electron-withdrawing carbonyl group will significantly influence the chemical shifts of the adjacent aromatic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H data by identifying all 17 carbon atoms in the molecule. The carbonyl carbon is expected to appear significantly downfield, a characteristic feature of ketones. The chemical shift of the methoxy carbon is also a key indicator. nist.gov The aromatic region will display signals for the twelve carbons of the two phenyl rings, with their positions influenced by their respective substituents.

The expected chemical shifts for 2'-Methoxy-3-(4-methylphenyl)propiophenone are summarized in the table below.

| Atom/Group | Expected ¹H NMR Data | Expected ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Multiplicity | |

| Carbonyl (C=O) | - | - |

| Methylene (B1212753) (α-CH₂) | ~3.2-3.3 | Triplet (t) |

| Methylene (β-CH₂) | ~3.0-3.1 | Triplet (t) |

| Methoxy (-OCH₃) | ~3.8-3.9 | Singlet (s) |

| Methyl (Tolyl -CH₃) | ~2.3-2.4 | Singlet (s) |

| Aromatic (Methoxyphenyl) | ~6.9-7.7 | Multiplets (m) |

| Aromatic (Tolyl) | ~7.1-7.2 | Multiplets (m) |

| Note: Expected values are based on standard chemical shift ranges and data from analogous compounds such as 4'-methylpropiophenone (B145568) and 2-methoxy-substituted aromatic systems. chemicalbook.comdocbrown.info |

While 1D NMR suggests the presence of specific groups, 2D NMR experiments are essential to piece them together and confirm the molecule's complete bonding network. malariaworld.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the key expected correlation would be between the two methylene groups (-CH₂-CH₂-) in the propyl chain, confirming their adjacent positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). docbrown.info This allows for the unambiguous assignment of each protonated carbon, for instance, linking the proton signal at ~3.8 ppm to the methoxy carbon at ~55 ppm, and the tolyl methyl protons at ~2.3 ppm to their carbon at ~21 ppm.

A three-bond correlation from the methoxy protons (-OCH₃) to the aromatic carbon they are attached to (C-2').

Correlations from the α-methylene protons to the carbonyl carbon and to the carbons of the tolyl ring.

Correlations from the aromatic protons on the methoxyphenyl ring to the carbonyl carbon, confirming its position at C-1'.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry measures the m/z value to several decimal places, allowing for the determination of a molecule's exact mass and, consequently, its elemental formula. For this compound, with a molecular formula of C₁₇H₁₈O₂, the expected exact mass for the molecular ion [M]⁺ can be calculated with high precision.

Calculated Exact Mass for C₁₇H₁₈O₂ [M]⁺: 254.1307 Da

This precise measurement helps to distinguish it from other isomers or compounds with the same nominal mass.

In tandem mass spectrometry, the molecular ion is isolated and fragmented to produce smaller daughter ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, several key fragmentation pathways are anticipated based on the functional groups present. malariaworld.org

Common fragmentation patterns for ketones involve alpha-cleavage, where the bond adjacent to the carbonyl group breaks. Likely fragmentation pathways would include:

Cleavage of the C-C bond between the carbonyl and the α-methylene group , leading to the formation of a 2-methoxyphenylacylium ion.

Cleavage of the bond between the carbonyl carbon and the methoxyphenyl ring , resulting in a 3-(4-methylphenyl)propanoyl cation.

Loss of the methoxy group as a neutral radical (·CH₃) or a methoxy radical (·OCH₃) from the molecular ion or fragment ions.

| Precursor Ion (m/z) | Plausible Fragmentation Pathway | Resulting Fragment Ion | Fragment m/z |

| 254.13 | α-cleavage | [C₈H₇O₂]⁺ (2-methoxybenzoyl cation) | 135.04 |

| 254.13 | α-cleavage | [C₁₀H₁₁O]⁺ (3-(p-tolyl)propanoyl cation) | 147.08 |

| 254.13 | Loss of tolyl-ethyl radical | [C₈H₇O₂]⁺ (2-methoxybenzoyl cation) | 135.04 |

| 135.04 | Loss of carbon monoxide (CO) | [C₇H₇O]⁺ (methoxyphenyl cation) | 107.05 |

| Note: The fragmentation pattern provides structural information by revealing the most stable ions that can be formed from the parent molecule. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. These methods measure the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Carbonyl (C=O) | Stretch | ~1670 - 1690 | Strong |

| Aromatic C=C | Stretch | ~1580 - 1610 | Medium-Strong |

| Ether (Aryl-O-CH₃) | Asymmetric Stretch | ~1230 - 1270 | Strong |

| Ether (Aryl-O-CH₃) | Symmetric Stretch | ~1020 - 1050 | Medium |

| Aromatic C-H | Stretch | ~3000 - 3100 | Medium-Weak |

| Aliphatic C-H (-CH₂-, -CH₃) | Stretch | ~2850 - 2960 | Medium |

| Note: The presence of a strong absorption peak around 1680 cm⁻¹ would be a clear indication of the ketone carbonyl group. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features: the ketone carbonyl group, the ether linkage, and the aromatic rings.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Ar-H) | Medium-Weak |

| 2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Medium |

| 1680-1660 | C=O Stretch | Aryl Ketone | Strong |

| 1600, 1585, 1500, 1450 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1260-1230 | C-O Stretch | Aryl Ether (Asymmetric) | Strong |

Note: This table is based on characteristic vibrational frequencies for similar compounds. nih.govnist.govnist.gov

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the Raman spectrum would be dominated by vibrations of the non-polar bonds and the aromatic systems. The C=C stretching vibrations of the two aromatic rings are expected to produce strong signals in the 1610-1580 cm⁻¹ region. In contrast to its strong IR absorption, the carbonyl (C=O) stretch is typically weak in the Raman spectrum. nih.gov Other notable signals include the ring breathing modes of the substituted benzene (B151609) rings and the C-H stretching vibrations. ias.ac.inresearchgate.net The symmetric C-O-C stretch of the methoxy group may also be observed. nih.gov

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Ar-H) | Medium |

| 2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Medium |

| 1610-1580 | C=C Stretch | Aromatic Ring | Strong |

| 1680-1660 | C=O Stretch | Aryl Ketone | Weak |

Note: This table is based on expected Raman shifts for structurally related molecules. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Complex Mixture Analysisuva.nl

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and isomers, as well as for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds like this compound. In GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. Following separation, the molecule is ionized, typically by electron ionization (EI), and fragmented.

The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. For this compound, key fragmentation pathways would include α-cleavage on either side of the carbonyl group. This would lead to the formation of characteristic fragment ions, such as the 2-methoxyphenylacylium ion and the 4-methylbenzyl cation, which are invaluable for structural confirmation. libretexts.orgdocbrown.infonih.gov The molecular ion peak (M⁺) would also be observable, confirming the compound's molecular weight. docbrown.info

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (Electron Ionization)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 254 | [C₁₇H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 135 | [C₈H₇O₂]⁺ | 2-methoxyphenylacylium ion |

| 119 | [C₉H₁₁]⁺ | 4-methylphenylethyl cation |

| 105 | [C₈H₉]⁺ | 4-methylbenzyl cation |

Note: Fragmentation is predicted based on established principles of mass spectrometry for ketones and aromatic ethers. libretexts.orgnih.gov

Liquid Chromatography Techniques (HPLC, UPLC) for Purity and Trace Analysis

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary methods for assessing the purity of this compound, particularly for non-volatile impurities or thermally sensitive compounds. These techniques separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

A typical method involves a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like trifluoroacetic acid (TFA) to improve peak shape. nih.gov Due to the presence of two chromophoric phenyl rings and a carbonyl group, the compound can be readily detected by a UV detector. nih.gov By comparing the area of the main peak to the total area of all peaks in the chromatogram, the purity of the sample can be accurately determined. UPLC offers the advantage of faster analysis times and higher resolution compared to conventional HPLC.

Table 4: Typical HPLC/UPLC Method Parameters for Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18, 2-5 µm particle size |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water |

| Detector | UV-Vis Detector (Diode Array Detector) |

| Wavelength | ~254 nm or maximum absorbance wavelength |

| Flow Rate | 0.5-1.5 mL/min (HPLC), 0.3-0.6 mL/min (UPLC) |

| Injection Volume | 5-20 µL |

Note: These are general parameters and would require optimization for specific applications. nih.gov

Advanced Hyphenated Techniques (e.g., GC/IR for Isomer Differentiation)

While GC-MS is excellent for general identification, it often struggles to differentiate between positional isomers, which may exhibit very similar retention times and mass fragmentation patterns. uva.nlmarshall.edu This is a critical challenge in the analysis of substituted propiophenones, where the methoxy group could be at the 2'-, 3'-, or 4'-position on the phenyl ring.

Gas chromatography-infrared spectroscopy (GC-IR) is a powerful hyphenated technique that overcomes this limitation. ojp.gov In a GC-IR system, the effluent from the GC column flows through a heated light pipe in an FTIR spectrometer, and a complete IR spectrum is obtained for each separated component. While positional isomers may have nearly identical mass spectra, their vapor-phase IR spectra, especially in the fingerprint region (1600 cm⁻¹ to 1000 cm⁻¹), show unique and characteristic absorption bands. researchgate.net These differences, arising from the distinct vibrational modes associated with the substitution pattern on the aromatic ring, allow for the unambiguous identification and differentiation of this compound from its other positional isomers. researchgate.netresearchgate.net

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Trifluoroacetic Acid (TFA) |

| 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone |

| 4'-Methylpropiophenone |

| 3,4-Methylenedioxypropiophenone |

| 4-(4-hydroxy-3-methoxyphenyl)-2-butanone |

| 2-methoxypropane |

| methyl 3-(4-methoxy phenyl)prop-2-enoate |

Computational Chemistry and Theoretical Modeling of 2 Methoxy 3 4 Methylphenyl Propiophenone

Quantum Chemical Calculations for Molecular and Electronic Structure Determination

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of a molecule's electronic structure and the prediction of its properties based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations for 2'-Methoxy-3-(4-methylphenyl)propiophenone would focus on determining its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By finding the geometry that corresponds to the lowest energy state, DFT can predict key structural parameters.

The energetic profile of the molecule could also be explored. This involves calculating the energy of different conformations to understand rotational barriers, for instance, around the single bonds in the propiophenone (B1677668) backbone. Such calculations are crucial for understanding the molecule's flexibility and the relative stability of its various shapes. DFT methods, such as B3LYP or CAM-B3LYP, are often employed for these types of investigations on organic molecules researchgate.net.

Potential DFT-Calculated Parameters for this compound:

| Parameter | Description |

| Optimized Geometry | The lowest-energy 3D arrangement of atoms, providing bond lengths, bond angles, and dihedral angles. |

| Total Energy | The absolute energy of the molecule in its optimized state, used to compare the stability of isomers. |

| HOMO-LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating electronic reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, showing nucleophilic and electrophilic sites. |

| Vibrational Frequencies | Theoretical prediction of infrared (IR) and Raman spectra, used to characterize molecular vibrations. |

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2), can provide highly accurate results, particularly for calculating interaction energies. For this compound, MP2 calculations would be valuable for obtaining a more precise understanding of the subtle non-covalent interactions that influence its structure and properties scirp.org. While computationally more demanding than DFT, ab initio methods are the gold standard for benchmarking the accuracy of other computational approaches.

Basis Set Selection and Convergence Studies

The accuracy of any quantum chemical calculation is highly dependent on the "basis set" used, which is a set of mathematical functions that describe the shape of the orbitals. Common basis sets include the Pople-style (e.g., 6-311++G(d,p)) and Dunning-style (e.g., cc-pVTZ) sets researchgate.netdergipark.org.tr.

For a reliable study of this compound, a convergence study would be necessary. This involves performing calculations with progressively larger and more complex basis sets to ensure that the calculated properties (like energy and geometry) are no longer changing significantly. This process ensures that the results are a true reflection of the theoretical model and not an artifact of an incomplete basis set.

Analysis of Intramolecular and Intermolecular Interactions

The structure and function of molecules are often governed by weak, non-covalent interactions. Specific computational techniques can be used to identify, visualize, and quantify these forces within and between molecules.

Quantitative Analysis of Electron Density (QTAIM, NCI)

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density to partition a molecule into atomic basins. By locating critical points in the electron density, QTAIM can identify and characterize chemical bonds and other interactions. For this compound, QTAIM could be used to quantify the strength and nature of intramolecular contacts, such as potential hydrogen bonds.

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize weak interactions in real space. It plots the reduced density gradient against the electron density, revealing surfaces that correspond to different types of interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. An NCI analysis would provide a visually intuitive map of the non-covalent interactions within the molecule.

Characterization of Hydrogen Bonding and Non-Covalent Interactions (e.g., π-Stacking)

The structure of this compound contains several features that could lead to significant non-covalent interactions. Intramolecular hydrogen bonds could potentially form between the carbonyl oxygen and hydrogens on the methoxy-substituted phenyl ring.

Furthermore, the presence of two aromatic rings (the 2-methoxyphenyl group and the 4-methylphenyl group) allows for the possibility of intramolecular π-π stacking interactions nih.govbeilstein-journals.org. These interactions, where the electron-rich faces of the aromatic rings align, can significantly influence the molecule's preferred conformation. Computational studies are essential for determining the geometric and energetic favorability of such stacked arrangements over more extended conformations scirp.orgnih.govnih.gov. The relative position of substituents on the aromatic rings is known to have a profound influence on the strength of π-π stacking nih.gov.

Prediction of Chemical Reactivity and Selectivity in Propiophenone Systems

The study of chemical reactions through computational modeling is crucial for understanding and predicting their outcomes. For complex organic molecules like propiophenone systems, these theoretical explorations provide insights into reaction mechanisms that are often difficult to obtain through experimental means alone. The process involves mapping the potential energy surface (PES) of a reaction, which illustrates the energy of the system as a function of the positions of its atoms. Key features on this surface are the energy minima, which correspond to stable molecules like reactants and products, and first-order saddle points, which represent the transition state (TS) of a reaction step.

Quantum mechanics methods, particularly Density Functional Theory (DFT), are powerful tools for locating these critical points on the PES. By calculating the energies of reactants, products, and the transition state that connects them, the activation energy (the energy barrier for the reaction) can be determined. This information is vital for predicting the rate of a reaction and understanding its feasibility under different conditions.

For reactions involving propiophenone derivatives, such as aldol (B89426) condensations or nucleophilic additions to the carbonyl group, DFT calculations can model the step-by-step process of bond breaking and formation. For example, in a reaction with multiple possible products (e.g., different stereoisomers), computational chemists can model the various transition states leading to each outcome. A comparison of the activation energies for these competing pathways can accurately predict which product will be favored, thus explaining the reaction's selectivity. Advanced computational methods can even automate the exploration of these complex reaction pathways, identifying both expected and unexpected reaction mechanisms. The accuracy of these predictions is confirmed when a calculated transition state structure shows exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

The chemical behavior of a molecule is profoundly influenced by its electronic structure, which can be fine-tuned by the addition of different substituent groups. In this compound, the methoxy (B1213986) and methyl groups on the phenyl rings alter the electron distribution and, consequently, its reactivity. Computational chemistry provides a quantitative way to assess these substituent effects on various electronic properties.

Density Functional Theory (DFT) is a widely used method for these assessments, offering a good balance between accuracy and computational cost for calculating properties like dipole moments and bond dissociation energies (BDEs). The dipole moment is a measure of the net molecular polarity arising from the charge distribution. The electron-donating methoxy group and the weakly electron-donating methyl group in this compound are expected to influence the magnitude and direction of the molecule's dipole moment.

Bond dissociation energy is the energy required to break a specific bond homolytically (cleaving it to give two radical fragments). The BDE of the α-C-H bond (the C-H bond adjacent to the carbonyl group) is particularly important as it relates to reactions involving enolate formation. Computational studies on substituted aromatic compounds have shown that electron-donating and electron-withdrawing groups can significantly alter BDEs. A variety of DFT functionals, such as M06-2X, have been shown to provide highly accurate BDE values when compared with experimental data.

The following table illustrates the type of data that can be generated from such computational studies. The values are hypothetical and serve to represent the output of DFT calculations for electronic properties.

| Property | Predicted Value | Computational Method |

| Dipole Moment | 3.10 Debye | M06-2X/6-311+G(d,p) |

| α-C-H Bond Dissociation Energy | 89.5 kcal/mol | (RO)B3LYP/6-311++G(2df,2p) |

Table 1: Hypothetical calculated electronic properties for this compound. The specific values are illustrative and depend on the exact level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular dynamics (MD) simulations are a computational method used to study this dynamic behavior by simulating the motions of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape—the collection of all possible three-dimensional shapes the molecule can adopt through bond rotations.

MD simulations can reveal the most stable conformations of the molecule and the energy barriers for converting between them. This is crucial because the specific conformation of a molecule can significantly affect its reactivity and how it interacts with other molecules. For instance, the accessibility of the carbonyl group to an incoming reagent might be very different in various conformations.

Furthermore, chemical reactions rarely occur in a vacuum; they are almost always carried out in a solvent. MD simulations excel at modeling the explicit interactions between a solute molecule and the surrounding solvent molecules. The solvent can have a profound effect on conformational preferences. A polar solvent, for example, might stabilize a conformation with a larger dipole moment, while a nonpolar solvent might favor a more compact, less polar shape. By simulating the system with a "box" of solvent molecules, MD can provide a realistic picture of how the solvent shell organizes around the solute and how specific interactions like hydrogen bonding influence its structure and dynamics. These simulations can help bridge the gap between theoretical calculations and real-world experimental conditions.

Structure Reactivity Relationship Studies and Derivatization Approaches for 2 Methoxy 3 4 Methylphenyl Propiophenone Analogs

Systematic Investigation of Substituent Effects on Chemical Properties

The reactivity of the propiophenone (B1677668) core is significantly modulated by the electronic and steric influences of its substituents. purechemistry.org The methoxy (B1213986) group on one phenyl ring and the methyl group on the other create a complex interplay of effects that determine the chemical characteristics of the molecule.

Studies on related acetophenone (B1666503) and propiophenone derivatives show that the position of the methoxy group has a direct impact on reactivity. For instance, moving the methoxy group from the 2' (ortho) to the 3' (meta) position would substantially alter its electronic influence. At the meta position, the resonance-donating effect is nullified, and only the inductive-withdrawing effect operates, making the ring less reactive. asianpubs.org Research on 4'-methoxypropiophenone (B29531) highlights its use in catalytic conversions, where the para-methoxy group facilitates specific reaction pathways like reduction and dehydration. nih.gov

A comparison of reactivity between 2'-methoxy and 3'-methoxy analogs demonstrates these principles. The 2'-methoxy derivative shows a higher rate of reduction (92% yield) compared to the 3'-methoxy analog (85% yield), indicating that the electron-donating nature of the ortho-methoxy group influences the reactivity of the adjacent carbonyl group.

Table 1: Effect of Methoxy Group Position on Propiophenone Reactivity

| Compound Name | Methoxy Position | Key Electronic Effect | Relative Reduction Yield (%) |

|---|---|---|---|

| 2'-Methoxy-3-(4-methylphenyl)propiophenone | 2' (ortho) | +Resonance, -Inductive | 92 |

| 3'-Methoxy-3-(4-methylphenyl)propiophenone | 3' (meta) | -Inductive | 85 |

The methyl group (-CH₃) attached to the second phenyl ring at the para-position (4-position) also influences the molecule's properties. The methyl group is a weak electron-donating group through both induction and hyperconjugation. quora.comlibretexts.org This donation increases electron density on the phenyl ring, activating it toward electrophilic substitution at the ortho and para positions relative to itself. quora.com

The position and steric bulk of the methyl group can be critical in directing chemical reactions. purechemistry.orgresearchgate.net In the context of this compound, the para-position of the methyl group (forming a 4-methylphenyl or p-tolyl group) minimizes steric hindrance compared to an ortho- or meta-substituted analog. researchgate.net Studies on palladium nanoparticles have shown that the proximity of a methyl group to a reactive site can significantly interfere with catalytic processes. A methyl group at the alpha or beta position to a reaction center can hinder the approach of reactants, whereas a more distant gamma-position has a minimal effect. researchgate.net This principle suggests that moving the methyl group on the phenyl ring from the para to the ortho position would introduce significant steric bulk near the propiophenone backbone, potentially altering reaction pathways and rates.

Inductive Effect (+I, -I): This is the transmission of charge through sigma (σ) bonds, weakening with distance. youtube.comauburn.edu The methoxy group has a negative inductive effect (-I) due to oxygen's electronegativity, while the methyl group has a positive inductive effect (+I). youtube.comucsb.edu

Resonance Effect (+M, -M): This involves the delocalization of pi (π) electrons across a conjugated system. chemistrysteps.comslideshare.net The methoxy group has a strong positive resonance effect (+M), donating its lone pair electrons to the ring. libretexts.org

In this compound, the 2'-methoxy group's strong electron-donating resonance effect (+M) dominates its inductive effect (-I), activating its parent ring. libretexts.org The 4-methyl group on the other ring provides a weaker activating effect. These electronic influences affect the reactivity of the carbonyl group and the susceptibility of the aromatic rings to further substitution. For example, electron-withdrawing groups tend to increase the electrophilicity of a molecule, while electron-donating groups decrease it. asianpubs.org The combination of these groups in the target molecule creates a nuanced electronic environment that can be fine-tuned through derivatization.

Stereoselective Synthesis and Chiral Resolution of Propiophenone Derivatives

The propiophenone backbone of the target molecule contains a stereocenter at the C3 position if a substituent is introduced at C2, or the carbonyl can be reduced to a chiral alcohol. The synthesis of single enantiomers is often crucial in fields like pharmaceuticals. tcichemicals.com This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Stereoselective synthesis aims to create a specific stereoisomer directly. For propiophenone derivatives, this often involves asymmetric reduction of the ketone to form a chiral alcohol or asymmetric aldol (B89426) reactions. researchgate.net For example, catalytic hydrogenation using chiral catalysts can produce one enantiomer of the corresponding alcohol in high excess.

Chiral resolution is the process of separating a racemic mixture (a 50:50 mix of enantiomers) into its constituent enantiomers. wikipedia.org A common method is to react the racemic mixture with a pure chiral resolving agent to form a pair of diastereomers. tcichemicals.comwikipedia.org These diastereomers have different physical properties, such as solubility, and can be separated by techniques like crystallization. wikipedia.org Another powerful technique is chiral High-Performance Liquid Chromatography (HPLC), which uses a chiral stationary phase to separate enantiomers. mdpi.com This method has been successfully used to resolve nitrated derivatives of propranolol, a related aromatic compound. mdpi.com The absolute configuration of the separated enantiomers can then be determined using techniques like NMR spectroscopy after derivatization with a chiral agent. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Propiophenone Derivatives (Focus on predictive modeling in chemical design)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their properties or activities. conicet.gov.arresearchgate.net In chemical design, predictive QSAR models are invaluable for forecasting the properties of new, unsynthesized molecules, thereby saving time and resources. conicet.gov.arresearchgate.net

The QSAR workflow involves several key steps:

Data Set Preparation: A series of analogous compounds with known activities (e.g., reaction rates, binding affinities) is compiled. The set is typically divided into a training set for model building and a test set for validation. nih.gov

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule to quantify its structural, physicochemical, and electronic features. These can include steric parameters, electronic properties (like HOMO/LUMO energies), and topological indices. conicet.gov.ar

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to create an equation linking the descriptors to the observed activity. nih.govmdpi.com

Model Validation: The model's predictive power is rigorously tested using both internal validation (e.g., cross-validation) and external validation with the independent test set. conicet.gov.arnih.gov

For propiophenone derivatives, QSAR models could be developed to predict reactivity in certain reactions or other chemical properties. For example, a study on Bcr-Abl kinase inhibitors, which include chalcone (B49325) structures related to propiophenones, successfully used 3D-QSAR models (CoMFA and CoMSIA) to provide insights into the structural requirements for activity. nih.gov Such models generate contour maps that visualize regions where steric bulk, positive charge, or other features would enhance or decrease activity, guiding the design of more potent analogs. nih.gov

Table 2: Key Concepts in QSAR Predictive Modeling

| Concept | Description | Application in Chemical Design |

|---|---|---|

| Molecular Descriptors | Numerical representations of a molecule's properties (e.g., logP, molecular weight, electronic parameters). conicet.gov.ar | Quantify structural features to be correlated with activity. |

| Training & Test Sets | Splitting the dataset to build the model (training) and to validate its predictive power on unseen data (test). nih.gov | Ensures the model is robust and not overfitted to the initial data. |

| Regression Models (MLR, ANN) | Statistical tools to find the mathematical relationship between descriptors and activity. nih.govmdpi.com | Creates the predictive equation at the core of the QSAR model. |

| Model Validation (R², Q²) | Statistical metrics (e.g., squared correlation coefficient, cross-validated R²) that assess the model's goodness-of-fit and predictive ability. nih.gov | Provides confidence in the model's ability to predict new compounds accurately. |

Functional Group Interconversion and Advanced Derivatization Strategies

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the transformation of one functional group into another to build molecular complexity or modify properties. fiveable.menumberanalytics.comscribd.com The ketone moiety in this compound is a versatile handle for numerous derivatization strategies.

Common Interconversions for the Ketone Group:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). fiveable.menumberanalytics.com This introduces a hydroxyl group, which can undergo further reactions.

Oxidative Cleavage: Under certain conditions, ketones can be modified. For example, α-benzoxylation of propiophenones can be achieved using aryl alkenes under metal-free conditions. researchgate.net

Conversion to C=N Bonds: The ketone can react with primary amines to form imines, with hydroxylamine (B1172632) to form oximes, or with hydrazines to form hydrazones. These derivatives can be stable final products or intermediates for further synthesis.

Carbon-Carbon Bond Formation: The α-carbon to the ketone can be deprotonated to form an enolate, which is a powerful nucleophile for forming new C-C bonds through reactions like the aldol condensation.

Advanced Derivatization Strategies: Advanced strategies involve multi-step transformations to build more complex scaffolds. numberanalytics.com For example, the propiophenone core can serve as a precursor for synthesizing heterocyclic compounds like pyrimidines or pyrazoles, which are common motifs in medicinal chemistry. Derivatization can also be used to install probes for chemical biology studies, such as adding tags for photoaffinity labeling to identify cellular targets. nih.gov The synthesis of complex molecules often requires protecting groups to mask reactive sites (like the ketone) while other parts of the molecule are modified, followed by a deprotection step. numberanalytics.com

Conversion of Methoxy to Other Aromatic Functional Groups

The 2'-methoxy group is a key feature of the molecule, significantly influencing the electronic properties of the adjacent phenyl ring. Its conversion to other functional groups, particularly a hydroxyl group, is a common strategy in medicinal chemistry and materials science to modulate properties such as solubility, hydrogen bonding capability, and biological activity.

One of the most effective and widely used methods for the O-demethylation of aryl methyl ethers is treatment with boron tribromide (BBr₃). chem-station.comcommonorganicchemistry.com This strong Lewis acid coordinates to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond. The reaction typically proceeds under mild conditions, often starting at low temperatures (-78°C to 0°C) in an anhydrous solvent like dichloromethane (B109758) (DCM), and is allowed to warm to room temperature. chem-station.comcommonorganicchemistry.com The resulting aryloxyboron intermediate is then hydrolyzed to yield the corresponding phenol, in this case, 2'-Hydroxy-3-(4-methylphenyl)propiophenone.

Other reagents can also effect this transformation. Strong protic acids such as hydrobromic acid (HBr) can cleave phenolic methyl ethers, although this method often requires elevated temperatures and may have lower functional group tolerance compared to BBr₃. commonorganicchemistry.com Nucleophilic reagents, like thiolates (e.g., from ethanethiol), can also be used for demethylation, typically in a polar aprotic solvent at higher temperatures. chem-station.com

The conversion to a hydroxyl group can be a critical step in the synthesis of analogs with altered biological profiles. For instance, the demethylation of methoxy-substituted flavonoids and morphinan-6-one (B15388065) derivatives has been shown to be a key step in modifying their biological activities.

Table 1: Reagents and Conditions for O-Demethylation of Aryl Methoxy Ketones

| Reagent | Typical Conditions | Product | Reported Yield Range | Reference |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78°C to RT | 2'-Hydroxy-3-(4-methylphenyl)propiophenone | 79-82% | commonorganicchemistry.com |

| Hydrobromic Acid (HBr) | 47% aqueous solution, ~130°C | 2'-Hydroxy-3-(4-methylphenyl)propiophenone | Variable | chem-station.com |

| 1-Dodecanethiol | N-Methyl-2-pyrrolidone (NMP), 130°C | 2'-Hydroxy-3-(4-methylphenyl)propiophenone | >90% | chem-station.com |

Note: Yields are representative for the demethylation of various aryl methyl ethers and may vary for the specific substrate.

Site-Specific Halogenation Studies (e.g., Bromination)

The presence of two aromatic rings in this compound, both activated by electron-donating groups (methoxy and methyl), makes them susceptible to electrophilic aromatic substitution reactions such as halogenation. The site of halogenation is directed by the activating groups and steric factors.

The 2'-methoxy group is a strong ortho-, para-director. Since the para position (relative to the methoxy group) is occupied by the propiophenone side chain, electrophilic attack is directed to the ortho positions (3' and 5'). The 3-(4-methylphenyl) group also influences the reactivity of the second aromatic ring, with the methyl group being an ortho-, para-director.

N-Bromosuccinimide (NBS) is a common and convenient reagent for the regioselective bromination of activated aromatic rings. masterorganicchemistry.com The reaction is often carried out in a suitable solvent, and can be initiated by light or a radical initiator for benzylic bromination, or proceed via an electrophilic mechanism for aromatic ring bromination. For activated systems like this compound, electrophilic aromatic bromination is expected to be the dominant pathway.

Studies on the bromination of methoxy-substituted acetophenones and other activated aromatic systems provide insight into the expected regioselectivity. The methoxy group's strong activating and directing effect generally leads to bromination at the positions ortho to it. Therefore, for this compound, bromination is anticipated to occur primarily at the 3' and/or 5' positions of the methoxy-bearing phenyl ring. The presence of the bulky propiophenone chain might sterically hinder the 3' position to some extent, potentially favoring substitution at the 5' position.

Table 2: Potential Products of Site-Specific Bromination of this compound

| Product Name | Position of Bromination | Expected Directing Influence |

| 5'-Bromo-2'-methoxy-3-(4-methylphenyl)propiophenone | 5'-position | Electronic (ortho to -OCH₃) |

| 3'-Bromo-2'-methoxy-3-(4-methylphenyl)propiophenone | 3'-position | Electronic (ortho to -OCH₃), potential steric hindrance |

| 3-Bromo-2'-methoxy-3-(4-methylphenyl)propiophenone | 3-position on the p-tolyl ring | Electronic (ortho to -CH₃) |

The precise control of reaction conditions, such as the choice of brominating agent, solvent, and temperature, can influence the regioselectivity of the halogenation, allowing for the targeted synthesis of specific brominated analogs for further derivatization or biological evaluation.

Future Directions and Emerging Research Avenues in Propiophenone Chemistry

Development of Green and Sustainable Synthetic Methodologies

Traditional methods for synthesizing propiophenones, such as the Friedel-Crafts acylation, have long been staples in organic chemistry. organic-chemistry.orgsigmaaldrich.com This reaction typically involves the use of an arene with an acyl chloride or anhydride (B1165640) and a stoichiometric amount of a Lewis acid catalyst, like aluminum chloride. sigmaaldrich.com While effective, these methods suffer from significant drawbacks, including the generation of corrosive waste streams and the need for harsh reaction conditions. organic-chemistry.org

In response, the principles of green chemistry are guiding the development of more sustainable alternatives. These modern approaches focus on maximizing atom economy, minimizing waste, and utilizing less hazardous materials. For methoxy-substituted propiophenones, research has demonstrated the efficacy of heterogeneous catalysts, which can be easily recovered and recycled. For instance, zinc oxide (ZnO) has been shown to be an effective and reusable catalyst for Friedel-Crafts acylation. organic-chemistry.org Other innovative approaches include microwave-assisted and ultrasound-assisted syntheses, which can dramatically reduce reaction times for producing methoxylated propiophenones. researchgate.net

A promising green route for synthesizing propiophenone (B1677668) derivatives involves the catalytic transfer hydrogenation and subsequent dehydration of related chalcones. A hafnium-based polymeric nanocatalyst has been successfully used for the conversion of 4'-methoxypropiophenone (B29531) into anethole, a valuable flavor and fragrance compound. nih.gov Such a strategy could be adapted for the synthesis of 2'-Methoxy-3-(4-methylphenyl)propiophenone, potentially starting from the corresponding chalcone (B49325), 1-(2-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, and reducing the alkene double bond.

| Methodology | Typical Reagents/Catalysts | Advantages | Disadvantages | Applicability to Target Molecule |

|---|---|---|---|---|

| Traditional Friedel-Crafts Acylation | Acyl chloride, AlCl3 (stoichiometric) | Well-established, versatile | Large amount of corrosive waste, harsh conditions, catalyst is not recovered | A potential, but environmentally costly, primary synthetic route. |

| Heterogeneous Catalysis | Solid acids (e.g., ZnO, zeolites) | Catalyst is reusable, milder conditions, reduced waste organic-chemistry.org | May have lower activity than homogeneous catalysts | Greener alternative for the core acylation step. |

| Catalytic Transfer Hydrogenation | Hf-based nanocatalysts, alcohol as H-source | Avoids high-pressure H2 gas, high conversion and yield nih.gov | Requires a suitable precursor (e.g., a chalcone) | Ideal for converting a chalcone precursor to the final saturated ketone. |

| Microwave-Assisted Synthesis | Palladium chloride, DDQ | Extremely rapid reaction times (minutes), high yields researchgate.net | Requires specialized equipment, scalability can be a challenge | Efficient method for oxidation steps in the synthetic pathway. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The synthesis of a multi-substituted molecule like this compound involves navigating a complex web of potential side reactions and regioselectivity challenges. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to address this complexity. nih.gov These technologies can analyze vast databases of known chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design entire synthetic routes from scratch. nih.govfrontiersin.org

Modern computer-aided synthesis planning (CASP) has moved beyond early rule-based systems to data-driven models that use deep learning. nih.gov These programs often treat molecules as sequences of text (SMILES strings) or as graphs, using algorithms to perform retrosynthetic analysis—the process of working backward from a target molecule to commercially available starting materials. nih.govyoutube.com For a target like this compound, an AI model could:

Propose Multiple Retrosynthetic Pathways: Identifying several plausible routes for evaluation by a chemist.

Predict Reaction Success: Scoring the likelihood that a proposed reaction step will succeed with the given substrates.

Recommend Reaction Conditions: Suggesting the optimal solvent, catalyst, temperature, and reagents to maximize yield and minimize byproducts. nih.gov

By integrating AI, chemists can reduce the amount of trial-and-error experimentation, saving time and resources while accelerating the discovery of efficient synthetic pathways for complex molecules. chemrxiv.orgresearchgate.net

| AI/ML Task | Description | Impact on Synthesizing this compound |

|---|---|---|

| Retrosynthesis Planning | Generates one-step or multi-step reaction pathways by breaking down the target molecule into simpler precursors. nih.govnih.gov | Identifies novel and efficient routes from available starting materials. |

| Reaction Outcome Prediction | Predicts the major product(s) from a given set of reactants and conditions, including potential side-reactions. frontiersin.org | Helps avoid unproductive pathways and anticipates potential purification challenges. |

| Reaction Condition Optimization | Suggests optimal parameters (catalyst, solvent, temperature) to improve reaction yield and selectivity. nih.gov | Reduces the need for extensive experimental screening to find the best conditions. |

| De Novo Molecular Design | Generates entirely new molecular structures with desired properties and a guaranteed synthetic route. youtube.com | Could be used to design novel analogues of the target molecule with enhanced properties. |

Exploration of Novel Catalytic Systems for Highly Selective Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for achieving high selectivity in complex transformations. For a molecule with multiple functional groups like this compound, selective reactions are paramount to avoid protecting-group chemistry and simplify synthetic routes.

Recent advances have focused on creating catalysts with precisely defined active sites. Metal-Organic Frameworks (MOFs) are a class of porous materials that are highly promising as catalyst supports. For example, a zirconium-based MOF, modified with cerium, has been fabricated and shown to be an effective catalyst for synthesizing heterocyclic compounds, demonstrating the potential of multi-metallic systems. nih.gov Such catalysts could offer unique reactivity and selectivity for the functionalization of the propiophenone core.

Another area of intense research is the development of catalysts for C-H activation, which allows for the direct functionalization of what are typically unreactive bonds. mdpi.com This strategy could enable the late-stage modification of the this compound scaffold, allowing for the rapid generation of a library of analogues for structure-activity relationship studies. The use of bifunctional catalysts, which possess both acidic and basic or redox sites, is also a key trend. The aforementioned Hf-based nanocatalyst for 4'-methoxypropiophenone conversion is an example where different catalytic functions work in concert to drive a multi-step transformation. nih.gov

| Catalyst Type | Key Features | Potential Application for Target Molecule | Reference |

|---|---|---|---|

| Hafnium-Based Polymeric Nanocatalyst | Bifunctional, recyclable, efficient in transfer hydrogenation and dehydration. | Conversion of a chalcone precursor to the final saturated propiophenone. | nih.gov |

| Modified Zirconium MOF (UiO-66-Pyca-Ce(III)) | High surface area, multiple active sites (post-synthetic modification). | Catalyzing condensation or cyclization reactions involving the ketone moiety. | nih.gov |

| Solid Superacids | Strongly acidic, reusable, environmentally benign. | Driving Friedel-Crafts acylation under greener conditions. | organic-chemistry.org |

| Phosphoric Acid Esters | Act as Lewis bases to enable reactions with charged intermediates. | Facilitating acylation reactions under unique conditions by taming superelectrophiles. | mdpi.com |

Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction is fundamental to its optimization. Traditional methods often rely on analyzing samples taken from the reaction at different time points (off-line analysis). This approach can be inaccurate, as the reaction continues or changes in the sample after it is withdrawn. Advanced in situ spectroscopic techniques overcome this by monitoring the reaction directly within the reaction vessel in real-time. acs.org

Techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. An FT-IR probe can be inserted directly into a reactor, providing continuous data on the concentration of reactants, intermediates, and products. This allows for the precise determination of reaction endpoints, the identification of transient intermediates that provide mechanistic clues, and the collection of high-quality kinetic data. acs.org Similarly, FlowNMR spectroscopy allows for non-invasive, real-time monitoring under relevant process conditions.

For the synthesis of this compound, employing these techniques during a key step like a Friedel-Crafts acylation or a catalytic reduction would provide invaluable insight. It would enable chemists to ensure the reaction goes to completion, identify the formation of any byproducts as they appear, and build accurate kinetic models to facilitate process scale-up.

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| FT-IR Spectroscopy | Concentration changes of functional groups (e.g., C=O, C-O). | Fast, robust, applicable from lab to plant scale, fiber-optic probes available. | Complex spectra can be difficult to deconvolve; water can interfere. |

| NMR Spectroscopy (FlowNMR) | Detailed structural information, quantitative concentration of all species. | Highly specific structural data, inherently quantitative. | Higher cost, sensitivity can be lower, requires flowing the reaction mixture through the spectrometer. |

| Raman Spectroscopy | Vibrational modes, complementary to IR. | Excellent for aqueous systems, not sensitive to glass, fiber-optic probes available. | Fluorescence from samples can be a major issue. |

Synergistic Application of Computational and Experimental Techniques for Mechanistic Insights

The "why" and "how" of a chemical reaction are often answered through the powerful synergy between computational modeling and physical experimentation. Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows researchers to map out the entire potential energy surface of a reaction. nih.govrsc.org This means they can calculate the structures and energies of reactants, products, transition states, and intermediates.

This synergy is particularly fruitful for complex reactions. For instance, computational studies have been used to:

Elucidate Reaction Mechanisms: DFT calculations helped unravel the complex mechanism of a biomimetic synthesis, identifying an unusual ambimodal transition state that led to multiple products. nih.gov

Explain Selectivity: Theoretical models can explain the origins of regio- and stereoselectivity, guiding the design of new catalysts or reaction conditions to favor a desired outcome. rsc.org

Predict Reactivity: By calculating activation barriers, chemists can predict which of several possible reaction pathways is most likely to occur, corroborating or guiding experimental efforts. nih.govmdpi.com

For the synthesis of this compound, a combined approach would be highly beneficial. DFT calculations could predict the most likely site of acylation on the substituted benzene (B151609) ring or model the transition state of a catalytic reduction step. These theoretical predictions can then be tested experimentally, leading to a much deeper understanding and a more rational approach to synthesis design than either method could achieve alone. scienceopen.com

| Aspect of Study | Computational Contribution (e.g., DFT) | Experimental Contribution |

|---|---|---|

| Reaction Mechanism | Calculates transition state structures and energies; maps potential energy surface. nih.gov | Traps or detects intermediates; performs kinetic studies and isotope labeling. |

| Catalyst Design | Models catalyst-substrate interactions; predicts binding affinities and activation barriers. nih.gov | Synthesizes and tests new catalysts; characterizes catalyst performance. |

| Selectivity | Explains the energetic preference for one product over another (regio-, stereo-, chemo-selectivity). rsc.org | Analyzes product ratios under various conditions to determine selectivity. |

| Kinetics | Calculates activation energy barriers to predict reaction rates. | Measures reaction rates and determines rate laws using in situ monitoring. acs.org |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2'-Methoxy-3-(4-methylphenyl)propiophenone?

Answer:

The compound is typically synthesized via Friedel-Crafts acylation, where a propanoyl chloride derivative reacts with a substituted benzene ring. For example, 4-methylpropiophenone derivatives (e.g., 4′-Methylpropiophenone) are synthesized using electrocarboxylation reactions with aryl halides under controlled potentials . To introduce the 2'-methoxy group, selective demethylation or protection/deprotection strategies may be employed. Key steps include:

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) for electrophilic substitution.

- Temperature control : Reactions often proceed at 0–5°C to minimize side products.

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) is standard.

Advanced: How can competing side reactions (e.g., demethylation of the methoxy group) be suppressed during synthesis?

Answer:

Demethylation can occur under acidic or high-temperature conditions. Mitigation strategies include:

- Protecting groups : Temporarily replace the methoxy group with a tert-butyldimethylsilyl (TBS) ether, which is stable under acidic conditions .

- Low-temperature protocols : Perform reactions below 50°C to preserve labile substituents.

- Real-time monitoring : Use in-situ FTIR or HPLC to detect early signs of degradation and adjust conditions dynamically .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR : The methoxy group (δ ~3.8–4.0 ppm in ¹H NMR) and ketone carbonyl (δ ~200–210 ppm in ¹³C NMR) are diagnostic. The aromatic protons adjacent to the methoxy group show deshielding (δ ~6.8–7.2 ppm) .

- IR spectroscopy : Confirm the ketone (C=O stretch ~1680–1720 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups.

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of CH₃O· or C₇H₇· fragments) .